Benactyzine Hydrochloride

Description

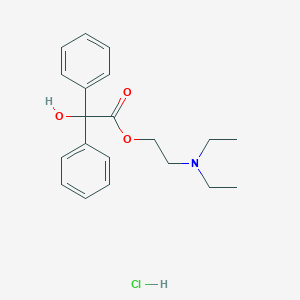

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,23H,3-4,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEHOOLYWQBGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052774 | |

| Record name | Benactyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57-37-4 | |

| Record name | Benactyzine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benactyzine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benactyzine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benactyzine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benactyzine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENACTYZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R628272Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Benactyzine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benactyzine hydrochloride is a centrally acting anticholinergic agent with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interactions with cholinergic and other neurotransmitter systems. The primary mechanism of benactyzine is the non-selective antagonism of muscarinic acetylcholine receptors. Additionally, it exhibits noncompetitive inhibition of nicotinic acetylcholine receptors and is a competitive inhibitor of butyrylcholinesterase. While clinically observed to have antidepressant and anxiolytic effects, direct interactions with serotonergic or other neurotransmitter systems are not well-documented with quantitative binding data. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action: Cholinergic System Modulation

This compound primarily exerts its effects by disrupting cholinergic neurotransmission through multiple points of interaction. Its principal action is as a potent, centrally acting muscarinic acetylcholine receptor antagonist[1][2]. By crossing the blood-brain barrier, it blocks the action of acetylcholine in the central nervous system, leading to its characteristic psychotropic effects[1]. This modulation of the cholinergic system is also responsible for its therapeutic applications in managing symptoms of Parkinson's disease and for its anxiolytic and antidepressant properties[1].

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Benactyzine acts as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[3]. There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes. By blocking these receptors, benactyzine inhibits the downstream signaling cascades initiated by acetylcholine.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

Benactyzine's antagonism at these receptors disrupts these signaling pathways. However, specific binding affinities of this compound for the individual M1-M5 receptor subtypes are not well-documented in publicly available literature.

Diagram 1: Benactyzine's antagonistic action at muscarinic acetylcholine receptors.

Nicotinic Acetylcholine Receptor (nAChR) Inhibition

Benactyzine also functions as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs)[4]. Unlike competitive antagonists that bind to the acetylcholine binding site, noncompetitive inhibitors bind to an allosteric site or within the ion channel itself, preventing ion flow even when acetylcholine is bound. Studies have shown that benactyzine preferentially binds to the desensitized state of the nAChR, thereby stabilizing a non-conducting conformation[4].

Diagram 2: Noncompetitive inhibition of nicotinic acetylcholine receptors by benactyzine.

Butyrylcholinesterase (BChE) Inhibition

This compound is a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes acetylcholine and other choline esters[5][6]. By inhibiting BChE, benactyzine can increase the synaptic concentration and duration of action of acetylcholine, which may seem contradictory to its anticholinergic effects. However, the primary and more potent action of benactyzine is the direct blockade of muscarinic receptors. The clinical significance of BChE inhibition by benactyzine is not fully elucidated but may contribute to its complex pharmacological profile.

Potential Involvement of Other Neurotransmitter Systems

The antidepressant and anxiolytic effects of benactyzine have led to speculation about its interaction with other neurotransmitter systems, particularly the serotonergic system[1]. However, there is a lack of direct, quantitative evidence from radioligand binding studies to confirm that benactyzine has a significant affinity for any serotonin receptor subtypes. The observed mood-altering effects may be a downstream consequence of its potent modulation of the cholinergic system, which is known to interact with and influence other neurotransmitter systems in the brain.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with its known targets.

Table 1: Butyrylcholinesterase (BChE) Inhibition

| Parameter | Value | Reference |

| Ki (competitive inhibition) | 0.010 ± 0.001 mM | [6] |

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Interaction

| Parameter | Value | Receptor State/Assay | Reference |

| KD | 384 µM | Resting State | [4] |

| KD | 28.0 µM | Desensitized State | [4] |

| Kant | 50 µM | Inhibition of Na+ influx | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Radioligand Competition Binding Assay for Muscarinic Receptor Subtypes

This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Workflow:

Diagram 3: Workflow for a radioligand competition binding assay for muscarinic receptors.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells stably transfected with the gene for a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured to confluence.

-

Cells are harvested, and cell membranes are prepared by homogenization in a hypotonic buffer followed by differential centrifugation to isolate the membrane fraction.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

A fixed concentration of a non-selective muscarinic radioligand, such as [3H]N-methylscopolamine ([3H]NMS), typically at a concentration close to its Kd.

-

A range of concentrations of this compound (e.g., 10^-11 to 10^-5 M).

-

The cell membrane preparation (e.g., 10-20 µg of protein per well).

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

-

The IC50 value (the concentration of benactyzine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay for Non-Competitive Inhibition of Nicotinic Acetylcholine Receptors

This protocol uses a cell-based functional assay, such as a fluorescent imaging plate reader (FLIPR) assay measuring membrane potential changes, to characterize the non-competitive inhibitory effects of this compound on nAChRs.

Workflow:

Diagram 4: Workflow for a functional assay of nAChR non-competitive inhibition.

Detailed Methodology:

-

Cell Preparation:

-

Plate cells stably or transiently expressing the nAChR subtype of interest (e.g., human embryonic kidney (HEK) cells or a neuroblastoma cell line like SH-SY5Y) in a 96- or 384-well plate.

-

Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Place the plate in a FLIPR instrument.

-

Initiate the recording of fluorescence and, after establishing a baseline, add a fixed concentration of a nAChR agonist (e.g., acetylcholine or nicotine) to all wells. The concentration of the agonist should be one that elicits a submaximal to maximal response (e.g., EC80).

-

Continue to record the fluorescence changes over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in membrane potential upon receptor activation.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the percentage of the maximal agonist response versus the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of the agonist-induced response by non-linear regression.

-

To confirm non-competitive inhibition, concentration-response curves for the agonist can be generated in the presence of increasing fixed concentrations of benactyzine. A non-competitive inhibitor will decrease the maximal response of the agonist without significantly shifting the EC50.

-

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of this compound on BChE, based on the Ellman's reagent.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a solution of butyrylthiocholine iodide (BTCI), the substrate for BChE.

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Prepare a solution of purified human BChE.

-

Prepare a series of dilutions of this compound.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add:

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

DTNB solution.

-

The this compound dilution (or vehicle for control).

-

BChE solution.

-

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the BTCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

The rate of the reaction (change in absorbance over time) is proportional to the BChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition (competitive, non-competitive, etc.), the assay can be performed with varying concentrations of both the substrate (BTCI) and the inhibitor (benactyzine). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

-

Conclusion

This compound is a pharmacologically active compound with a primary mechanism of action centered on the comprehensive blockade of the cholinergic system. Its roles as a non-selective muscarinic antagonist, a noncompetitive nicotinic antagonist, and a butyrylcholinesterase inhibitor are well-supported by the available data. While its clinical use has diminished, its complex pharmacology makes it a valuable tool for research into the intricate workings of the cholinergic system and its influence on cognition and mood. Further research is warranted to delineate its specific binding profile at muscarinic receptor subtypes and to definitively characterize any direct interactions with other neurotransmitter systems, which would provide a more complete understanding of its anxiolytic and antidepressant effects.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benactyzine - Wikipedia [en.wikipedia.org]

- 4. Noncompetitive functional inhibition at diverse, human nicotinic acetylcholine receptor subtypes by bupropion, phencyclidine, and ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Benactyzine Hydrochloride: A Technical Guide to its Function as a Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benactyzine hydrochloride is a centrally acting muscarinic antagonist that exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. This whitepaper provides an in-depth technical overview of this compound, with a focus on its pharmacological action at the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). This document will detail the signaling pathways associated with each receptor subtype, present available quantitative data on the binding affinity of benactyzine, and provide detailed experimental protocols for key assays used in the characterization of muscarinic antagonists.

Introduction

This compound is an anticholinergic agent that has been historically used in the treatment of depression and anxiety.[1][2] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors in the central nervous system.[1] Understanding the interaction of benactyzine with each of the five muscarinic receptor subtypes is crucial for elucidating its mechanism of action and for the development of more selective therapeutic agents.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes.[3] They are classified into five subtypes, M1 through M5, based on their pharmacological properties and signaling mechanisms.[3] The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. While it is known to be a potent anticholinergic agent, detailed quantitative data on its binding affinity for each of the five muscarinic receptor subtypes is not extensively available in a single comprehensive source. The following table summarizes the available information on its affinity for muscarinic receptors.

| Receptor Subtype | Binding Affinity (Kᵢ/pKᵢ) |

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

Benactyzine has also been reported to act as a noncompetitive inhibitor of the nicotinic acetylcholine receptor and as a butyrylcholinesterase (BChE) inhibitor.[4]

Muscarinic Receptor Signaling Pathways

The antagonism of muscarinic receptors by this compound disrupts the downstream signaling cascades initiated by acetylcholine. The following diagrams illustrate the canonical signaling pathways for each muscarinic receptor subtype.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anticholinergic Properties of Benactyzine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benactyzine hydrochloride is a potent centrally acting anticholinergic agent with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its anticholinergic properties, focusing on its mechanism of action, receptor binding affinities, and effects on intracellular signaling pathways. Detailed experimental protocols for assessing its anticholinergic activity are provided, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of cholinergic and anticholinergic drugs.

Introduction

This compound, a 2-diethylaminoethyl benzilate, is a well-characterized muscarinic antagonist that has been utilized in both clinical and research settings.[1][2] Historically, it has been explored for the treatment of depression and anxiety.[1] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[2][3] Beyond its muscarinic receptor antagonism, benactyzine also exhibits inhibitory activity against butyrylcholinesterase (BChE). This dual action contributes to its complex pharmacological effects and potential therapeutic applications, including its investigation as an antidote for organophosphate poisoning.[4]

Mechanism of Action

This compound exerts its anticholinergic effects through two primary mechanisms:

-

Muscarinic Receptor Antagonism: As a competitive antagonist, benactyzine binds to muscarinic acetylcholine receptors without activating them, thereby preventing acetylcholine from binding and eliciting a physiological response.[3] This blockade occurs at muscarinic receptors located in the brain and in peripheral tissues, leading to a wide range of effects.[3]

-

Butyrylcholinesterase Inhibition: Benactyzine is a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters.[4] By inhibiting BChE, benactyzine can indirectly modulate cholinergic neurotransmission.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the anticholinergic and related properties of this compound.

Table 1: Butyrylcholinesterase (BChE) Inhibition

| Parameter | Value | Species | Reference |

| Kᵢ | 0.01 mM | Human | [4] |

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Interaction

| Parameter | Value | Receptor Source | Reference |

| Kₐₙₜ | 50 µM | BC3H-1 muscle cells | [4] |

| Kₚ | 800 µM | BC3H-1 muscle cells | [4] |

Table 3: Acute Toxicity

| Parameter | Value | Species | Route | Reference |

| LD₅₀ | 184 mg/kg | Rat | Oral | [5] |

Signaling Pathways

The anticholinergic effects of this compound are mediated by its blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation by acetylcholine.

Gq/11-Coupled Muscarinic Receptors (M1, M3, M5)

M1, M3, and M5 muscarinic receptors are coupled to Gq/11 proteins. Upon acetylcholine binding, these receptors activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. Benactyzine blocks this entire cascade by preventing the initial activation of the receptor by acetylcholine.

Gi/o-Coupled Muscarinic Receptors (M2, M4)

M2 and M4 muscarinic receptors are coupled to Gi/o proteins. When activated by acetylcholine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state of various downstream proteins, resulting in a cellular response. Benactyzine's antagonism at these receptors prevents this inhibitory signaling cascade.

Experimental Protocols

The following sections detail common experimental methodologies used to characterize the anticholinergic properties of compounds like this compound.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Kᵢ) of this compound for muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of this compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC₅₀ value (the concentration of benactyzine that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Schild Analysis for Functional Antagonism

This assay is used to determine the potency of a competitive antagonist in a functional tissue preparation.

Objective: To determine the pA₂ value of this compound, which is a measure of its antagonist potency at a specific muscarinic receptor in a functional assay.

Materials:

-

Isolated tissue preparation containing the muscarinic receptor of interest (e.g., guinea pig ileum, which is rich in M3 receptors).

-

A muscarinic agonist (e.g., acetylcholine or carbachol).

-

This compound.

-

Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and recording system.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension.

-

Control Agonist Response: Obtain a cumulative concentration-response curve for the agonist to determine its EC₅₀ (the concentration that produces 50% of the maximal response).

-

Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of this compound for a predetermined equilibration period.

-

Agonist Response in Presence of Antagonist: Obtain a new cumulative concentration-response curve for the agonist in the presence of benactyzine. The curve should be shifted to the right.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of benactyzine.

-

Data Analysis:

-

Calculate the dose ratio (DR) for each concentration of the antagonist: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (control).

-

Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of benactyzine on the x-axis (a Schild plot).

-

The x-intercept of the linear regression line is the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Butyrylcholinesterase (BChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of BChE.

Objective: To determine the inhibitory potency (e.g., Kᵢ) of this compound on BChE activity.

Materials:

-

Purified human BChE.

-

Butyrylthiocholine iodide (BTCh) as the substrate.

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

This compound.

-

Buffer (e.g., 5 mM 3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.5).

-

Spectrophotometer.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the buffer, DTNB, and varying concentrations of this compound.

-

Enzyme Addition: Add a fixed amount of purified BChE to the reaction mixture.

-

Substrate Addition: Initiate the reaction by adding the substrate, BTCh.

-

Spectrophotometric Measurement: Measure the increase in absorbance at 412 nm over time. The hydrolysis of BTCh by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product that absorbs at this wavelength.

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. The Kᵢ value for competitive inhibition can be determined by analyzing the data using methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.[4]

Conclusion

This compound is a potent anticholinergic agent with a well-defined mechanism of action involving muscarinic receptor antagonism and butyrylcholinesterase inhibition. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of its anticholinergic properties. Further research to elucidate its binding affinities for individual muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile and potential for the development of more selective cholinergic modulators. This technical guide serves as a foundational resource for scientists and researchers in the field of cholinergic pharmacology.

References

- 1. Two-step structural changes in M3 muscarinic receptor activation rely on the coupled Gq protein cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The internalization of the M2 and M4 muscarinic acetylcholine receptors involves distinct subsets of small G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of oxotremorine-induced behavioral suppression by antimuscarinic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Benactyzine Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource on benactyzine hydrochloride for neuroscience research applications. It provides a detailed overview of its multi-target mechanism of action, pharmacokinetics, and pharmacodynamics, supplemented with quantitative data, detailed experimental protocols, and essential visualizations of its associated signaling pathways and research workflows.

Core Properties and Mechanism of Action

This compound is a centrally acting anticholinergic agent that has been utilized in historical psychiatric applications and remains a valuable tool for neuroscience research.[1][2] Its neuropharmacological profile is complex, arising from its interaction with multiple key targets within the cholinergic system. Benactyzine can cross the blood-brain barrier, allowing it to exert its effects centrally.[3]

The primary mechanisms of action are:

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonism : Benactyzine is a centrally acting antagonist of muscarinic acetylcholine receptors.[1][2] It competitively blocks the action of acetylcholine at these G-protein coupled receptors, which are involved in a vast array of physiological and cognitive processes.[3][4] While it is established as a potent muscarinic antagonist, specific binding affinity data for individual M1-M5 subtypes is not prominently available, suggesting it is often employed as a non-selective antagonist in research settings.

-

Butyrylcholinesterase (BChE) Inhibition : Benactyzine acts as a competitive inhibitor of butyrylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine.[5] This inhibition can lead to increased local concentrations of acetylcholine, a factor to consider when interpreting experimental results.

-

Nicotinic Acetylcholine Receptor (nAChR) Inhibition : The compound is an effective noncompetitive inhibitor of the nicotinic acetylcholine receptor, a ligand-gated ion channel.[6] It preferentially binds to the high-affinity desensitized state of the receptor, thereby diminishing the maximal response to agonists like acetylcholine without altering the agonist's binding affinity (Kact).[6]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's interactions with its primary targets.

| Target Enzyme | Parameter | Value | Reference |

| Butyrylcholinesterase (BChE) | Ki (competitive inhibition) | 0.010 mM | [5] |

Table 1. Inhibition constant (Ki) of this compound for butyrylcholinesterase.

| Target Receptor | Parameter | Condition / Method | Value (µM) | Reference |

| Nicotinic Acetylcholine Receptor (nAChR) | Kant | Inhibition of carbamylcholine-elicited 22Na+ influx | 50 µM | [6] |

| Kp | Inhibition of [125I]-α-bungarotoxin binding | 800 µM | [6] | |

| KD | Affinity for desensitized receptor state ([3H]phencyclidine probe) | 28.0 µM | [6] | |

| KD | Affinity for resting receptor state ([3H]phencyclidine probe) | 384 µM | [6] |

Table 2. Binding and inhibition constants of benactyzine for the nicotinic acetylcholine receptor.

| Target Receptor Subtypes | Parameter | Value | Reference |

| Muscarinic Receptors (M1-M5) | Ki / pKi | Not readily available in public literature. Benactyzine is generally considered a non-selective muscarinic antagonist. | [3][7] |

Table 3. Muscarinic receptor subtype affinity for this compound.

Pharmacokinetics and Pharmacodynamics

| Parameter | Details | Reference |

| Administration | Oral, Intramuscular, Intravenous | [3] |

| Oral Onset of Action | 30 minutes to 1 hour | [3] |

| Oral Peak Effects | 2 to 3 hours post-administration | [3] |

| Oral Duration of Action | 4 to 6 hours | [3] |

| Absorption & Distribution | Readily crosses the blood-brain barrier. In rats, maximal blood levels are reached within 1 hour of an intraperitoneal dose. | [3] |

| Metabolism | Rapidly metabolized in the liver and kidneys, primarily via hydrolysis. | |

| Excretion (Rats) | Over 24 hours, approximately 45% is excreted in urine and 15% in feces. | |

| Protein Binding (Humans) | The majority of the drug is bound to plasma albumin. |

Table 4. Summary of Pharmacokinetic and Pharmacodynamic Properties.

Signaling Pathways

Benactyzine's effects are mediated by its modulation of two major branches of the cholinergic signaling system.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular modification of anticholinergics as probes for muscarinic receptors. 3. Conformationally restricted analogues of benactyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]

- 5. This compound | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]

- 6. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Benactyzine Hydrochloride: An In-depth Technical Guide on its Role in Cholinergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benactyzine hydrochloride is a potent, centrally acting anticholinergic agent with a multifaceted role in the cholinergic system. Primarily known as a muscarinic acetylcholine receptor antagonist, it also exhibits inhibitory activity against butyrylcholinesterase (BChE) and interacts with nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the molecular mechanisms of benactyzine, its quantitative interaction with key components of the cholinergic system, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways. While benactyzine has been studied for various applications, including as an antidepressant and an agent for managing organophosphate poisoning, its lack of subtype selectivity among muscarinic receptors has limited its clinical use. This document aims to serve as a detailed resource for researchers investigating cholinergic pharmacology and developing novel therapeutics targeting this system.

Introduction to the Cholinergic System

The cholinergic system is a vital component of the nervous system, utilizing the neurotransmitter acetylcholine (ACh) to regulate a vast array of physiological processes.[1] Key components of this system include:

-

Acetylcholine (ACh): The primary neurotransmitter.

-

Cholinergic Receptors: These are broadly classified into two families:

-

Muscarinic Acetylcholine Receptors (mAChRs): G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate slower, modulatory cholinergic responses in the central and peripheral nervous systems.

-

Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels that mediate fast synaptic transmission.

-

-

Choline Acetyltransferase (ChAT): The enzyme responsible for ACh synthesis.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Enzymes that hydrolyze ACh to terminate its action.[2]

Dysfunction of the cholinergic system is implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making it a critical target for drug development.[3]

This compound: A Profile

This compound is a synthetic ester of benzilic acid and is classified as a centrally acting muscarinic antagonist.[4][5] Its ability to cross the blood-brain barrier allows it to exert significant effects on the central nervous system.[6] Historically, it was explored for the treatment of depression and anxiety.[7] Due to its anticholinergic properties, it has also been investigated as a potential antidote for organophosphate poisoning.[8]

Mechanism of Action in the Cholinergic System

This compound exerts its effects through multiple interactions within the cholinergic system.

Antagonism of Muscarinic Acetylcholine Receptors

The primary mechanism of action of benactyzine is the competitive blockade of muscarinic acetylcholine receptors.[9][10] By binding to these receptors, benactyzine prevents acetylcholine from eliciting its downstream effects. This antagonism is not selective for a specific muscarinic receptor subtype, leading to a broad range of physiological effects.[11]

The five subtypes of muscarinic receptors are coupled to different G-protein signaling pathways:

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Benactyzine's non-selective antagonism disrupts both the Gq/11 and Gi/o signaling cascades initiated by acetylcholine.

Inhibition of Butyrylcholinesterase (BChE)

This compound acts as a competitive inhibitor of butyrylcholinesterase (BChE).[6] BChE, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of acetylcholine. By inhibiting BChE, benactyzine can potentiate and prolong the action of acetylcholine at synapses where BChE is present.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Studies have shown that benactyzine also acts as a noncompetitive inhibitor of the nicotinic acetylcholine receptor.[4] It displays a higher affinity for the desensitized state of the receptor compared to the resting state, suggesting an allosteric mechanism of inhibition.[4]

Quantitative Data

| Target Enzyme | Species | Inhibitor | Ki (mM) | Inhibition Type | Reference |

| Butyrylcholinesterase (BChE) | Human | This compound | 0.010 ± 0.001 | Competitive | [6] |

| Receptor | State | Ligand | KD (µM) | Reference |

| Nicotinic Acetylcholine Receptor (Torpedo) | Resting | Benactyzine | 384 | [4] |

| Nicotinic Acetylcholine Receptor (Torpedo) | Desensitized | Benactyzine | 28.0 | [4] |

| Assay | Ligand | Kant (µM) | Reference |

| Inhibition of 22Na+ influx (BC3H-1 cells) | Benactyzine | 50 | [4] |

Signaling Pathways and Mechanism of Action: Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by benactyzine and its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 7. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular modification of anticholinergics as probes for muscarinic receptors. 3. Conformationally restricted analogues of benactyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neuron.mefst.hr [neuron.mefst.hr]

- 11. biophysics-reports.org [biophysics-reports.org]

In-Depth Technical Guide: The Pharmacological Profile of Benactyzine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benactyzine hydrochloride is a centrally acting anticholinergic agent with a multifaceted pharmacological profile. Historically explored for the treatment of depression and anxiety, its potent effects on the cholinergic system have also led to its investigation as a potential antidote for organophosphate nerve agent poisoning. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex interactions.

Mechanism of Action

This compound primarily exerts its effects through the antagonism of muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems. By blocking the action of the neurotransmitter acetylcholine, it modulates a wide range of physiological processes.[1] Additionally, benactyzine has been shown to be a competitive inhibitor of butyrylcholinesterase (BChE) and a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs).

Muscarinic Receptor Antagonism

Butyrylcholinesterase (BChE) Inhibition

This compound acts as a competitive inhibitor of butyrylcholinesterase, an enzyme involved in the hydrolysis of acetylcholine. This inhibition can lead to an increase in the synaptic concentration of acetylcholine, which may contribute to its complex pharmacological effects.

Nicotinic Receptor (nAChR) Noncompetitive Inhibition

Benactyzine also functions as a noncompetitive inhibitor of nicotinic acetylcholine receptors. It has been shown to diminish the maximal carbamylcholine-elicited sodium influx in muscle cells without altering the agonist's binding affinity (Kact). This suggests an allosteric mechanism of inhibition.

Pharmacodynamics

The pharmacodynamic effects of benactyzine are a direct consequence of its interaction with the cholinergic system. These effects have been investigated in both preclinical and clinical settings.

Anticholinergic Effects

As a potent anticholinergic agent, benactyzine produces a range of effects associated with the blockade of muscarinic receptors. These include dry mouth, blurred vision, increased heart rate, and potential for cognitive impairment, such as deficits in short-term memory, concentration, and attention.[2]

Anxiolytic and Antidepressant Effects

Historically, benactyzine was used in the treatment of depression and anxiety.[3][4] Its ability to cross the blood-brain barrier and modulate central cholinergic pathways is believed to underlie these effects.[1]

Role in Organophosphate Poisoning

Benactyzine has been investigated as a potential antidote for organophosphate poisoning.[1][5] Organophosphates are potent inhibitors of acetylcholinesterase, leading to an overstimulation of acetylcholine receptors. Benactyzine's anticholinergic properties can counteract the excessive muscarinic stimulation caused by organophosphate exposure.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with its primary targets.

Table 1: Butyrylcholinesterase (BChE) Inhibition

| Parameter | Value | Species | Reference |

| Ki | 0.01 mM | Human | [6] |

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Noncompetitive Inhibition

| Parameter | Value (µM) | Receptor State | Preparation | Reference |

| Kant | 50 | - | BC3H-1 muscle cells | [1] |

| Kp | 800 | - | BC3H-1 muscle cells | [1] |

| KD | 384 | Resting | Torpedo californica membranes | [1] |

| KD | 28.0 | Desensitized | Torpedo californica membranes | [1] |

Pharmacokinetics

The pharmacokinetic profile of benactyzine has been primarily studied in animal models.

Absorption and Distribution

Following intraperitoneal administration in rats, tritiated benactyzine reaches maximal blood levels within one hour.[6] A significant portion of the drug is bound to plasma albumin, with only the free fraction exerting anticholinergic effects.[6]

Metabolism and Excretion

In rats, over a 24-hour period, approximately 45% of an administered dose of tritiated benactyzine is excreted in the urine, 15% in the feces, and 27% remains in the gastrointestinal tract, suggesting biliary secretion.[6] Detoxification in humans is reported to be negligible.[6]

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Value | Route of Administration | Reference |

| Tmax | ~1 hour | Intraperitoneal | [6] |

| Blood Half-life | ~80 minutes | Not specified | [6] |

Detailed Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound for BChE.

Methodology:

-

Enzyme Source: Purified human serum BChE.

-

Substrate: Butyrylthiocholine iodide (BTCh).

-

Assay Buffer: 5 mM 3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.5, containing 0.25 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Procedure: a. Initial velocities of the enzymatic reaction are measured spectrophotometrically at 37°C. b. The assay is performed in a final volume of 0.5 mL containing the enzyme, DTNB, and varying concentrations of this compound. c. The reaction is initiated by the addition of BTCh at concentrations ranging from 0.25 to 5.0 mM. d. The rate of the reaction is monitored by measuring the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: The Ki is determined from plots of the initial velocity versus the substrate concentration at different inhibitor concentrations, using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Noncompetitive Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)

Objective: To determine the affinity (KD) of benactyzine for the resting and desensitized states of the nAChR.

Methodology:

-

Preparation: Receptor-enriched membranes from Torpedo californica.

-

Radioligand: [3H]phencyclidine, a probe for the noncompetitive inhibitor site.

-

Procedure: a. Membranes are incubated with a fixed concentration of [3H]phencyclidine and varying concentrations of benactyzine. b. To determine the affinity for the resting state, the incubation is performed in the absence of an agonist. c. To determine the affinity for the desensitized state, the incubation is performed in the presence of a saturating concentration of a nicotinic agonist (e.g., carbamylcholine). d. Bound and free radioligand are separated by rapid filtration.

-

Data Analysis: The KD values are determined by analyzing the competition binding data using nonlinear regression analysis.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

The following diagram illustrates the primary signaling pathways affected by benactyzine's antagonism of muscarinic acetylcholine receptors.

Caption: Muscarinic receptor signaling pathways modulated by benactyzine.

Experimental Workflow for In Vivo Assessment of Cognitive Effects

The following diagram outlines a typical workflow for assessing the impact of benactyzine on cognitive function in a rodent model using the Morris water maze.

Caption: Workflow for assessing cognitive effects of benactyzine.

Conclusion

This compound possesses a complex pharmacological profile characterized by its potent anticholinergic activity, as well as its interactions with butyrylcholinesterase and nicotinic acetylcholine receptors. While its historical use in psychiatry has declined, its potential as a countermeasure for organophosphate poisoning continues to be an area of research interest. A more detailed understanding of its binding affinities at the muscarinic receptor subtypes and its downstream signaling effects would further elucidate its therapeutic potential and side-effect profile. The experimental protocols and data presented in this guide provide a solid foundation for future research and development involving this intriguing compound.

References

- 1. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics of Benznidazole in Healthy Volunteers and Implications in Future Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and preliminary biological evaluation of gabactyzine, a benactyzine-GABA mutual prodrug, as an organophosphate antidote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BENZODIAZEPINE-INDUCED SPATIAL LEARNING DEFICITS IN RATS ARE REGULATED BY THE DEGREE OF MODULATION OF α1 GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Mid-Century Anxiolytic: A Technical History of Benactyzine Hydrochloride

An in-depth examination of the synthesis, pharmacology, and clinical evolution of the anticholinergic agent benactyzine hydrochloride, a compound that offered early promise in the treatment of anxiety and depression before fading into relative obscurity.

Developed in the mid-20th century, this compound, known commercially as Suavitil, emerged as a novel therapeutic agent for a range of neurological and psychiatric conditions.[1] As a centrally acting muscarinic antagonist, its mechanism of action offered a new approach to managing symptoms of anxiety, depression, and even Parkinson's disease.[2] This technical guide provides a comprehensive overview of the history, development, and scientific understanding of this compound for researchers, scientists, and drug development professionals.

Historical Development and Synthesis

Benactyzine was first introduced to the U.S. market in 1957 by Merck under the brand name Suavitil.[1] Its development was part of a broader mid-century exploration of compounds targeting the central nervous system for the treatment of mental health disorders. While it showed some initial promise, its use was often limited by a challenging side-effect profile, including dry mouth, nausea, and at higher doses, deliriant and hallucinogenic effects.[1] Consequently, with the advent of newer medications with more favorable safety profiles, this compound is no longer widely prescribed.[2]

Manufacturing Process

The synthesis of this compound involves a transesterification reaction. The process, as outlined in historical manufacturing documentation, is as follows:

Reactants:

-

Ethyl benzilate

-

β-diethylaminoethanol

-

Metallic sodium (catalyst)

Procedure:

-

114 parts of ethyl benzilate and 175 parts of β-diethylaminoethanol are combined in a flask equipped with a total-reflux variable take-off fractionating column.

-

0.2 parts of metallic sodium is added as a catalyst.

-

The pressure is reduced to 100 mm Hg, and the mixture is heated in an oil bath, with the temperature gradually increased to 90°C.

-

Over a period of three hours, 17 parts of ethanol are distilled off at approximately 35.5°C.

-

To drive the reaction to completion, the bath temperature is subsequently raised to 120°C to distill off the remaining ethanol.

-

The resulting product is benactyzine base, which is then converted to the hydrochloride salt.

Pharmacological Profile

This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors in both the central and peripheral nervous systems.[2] This anticholinergic activity underlies its therapeutic effects and its adverse side effects.

Pharmacodynamics

Benactyzine is a non-selective muscarinic antagonist, meaning it does not differentiate significantly between the various muscarinic receptor subtypes (M1-M5). It also exhibits activity at nicotinic acetylcholine receptors (nAChR) and has been investigated for its potential as an antidote for organophosphate poisoning.[3]

| Target | Parameter | Value | Species/System | Reference |

| Nicotinic Acetylcholine Receptor (nAChR) | KD (resting state) | 384 µM | Torpedo californica | [4] |

| Nicotinic Acetylcholine Receptor (nAChR) | KD (desensitized state) | 28.0 µM | Torpedo californica | [4] |

| Nicotinic Acetylcholine Receptor (nAChR) | Kant (inhibition of 22Na+ influx) | 50 µM | BC3H-1 muscle cells | [4] |

| Nicotinic Acetylcholine Receptor (nAChR) | Kp (inhibition of 125I-α-bungarotoxin binding) | 800 µM | BC3H-1 muscle cells | [4] |

| Butyrylcholinesterase (BChE) | Ki | 0.01 mM | Not specified | [5] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is scarce in modern literature. Studies in rats have provided some insight into its absorption and distribution. Following intraperitoneal administration in rats, peak blood levels of tritiated benactyzine were observed within one hour. The primary routes of excretion were found to be through urine (45% within 24 hours) and feces (15% within 24 hours), with a significant portion remaining in the gastrointestinal tract (27%), suggesting biliary secretion. In humans, it is reported that the majority of benactyzine is bound to plasma albumin.

Experimental Protocols

Synthesis of 2-(Diethylamino)ethyl chloride hydrochloride (a precursor)

A common precursor in the synthesis of benactyzine and other related compounds is 2-(diethylamino)ethyl chloride hydrochloride. A general method for its preparation is as follows:

Reactants:

-

Diethylaminoethanol

-

Thionyl chloride

-

Dichloromethane (solvent)

Procedure:

-

Thionyl chloride is dissolved in dichloromethane and the solution is cooled in an ice bath to -10°C.

-

A solution of diethylaminoethanol in dichloromethane is prepared separately.

-

The diethylaminoethanol solution is added dropwise to the cooled thionyl chloride solution over 1-2 hours, maintaining the temperature between -10°C and 20°C.

-

After the addition is complete, the reaction mixture is allowed to undergo a heat preservation reaction.

-

The solvent is then concentrated under reduced pressure.

-

The crude product is recrystallized from a low molecular weight alcohol or ester to yield the wet product.

-

The wet product is dried to obtain 2-diethylaminoethyl chloride hydrochloride.

In Vivo Assessment of Anticholinergic Activity (General Protocol)

The anticholinergic effects of benactyzine can be evaluated in animal models by observing its impact on physiological functions regulated by the parasympathetic nervous system.

Animal Model:

-

Rats or mice are commonly used.

Procedure:

-

A baseline measurement of a relevant physiological parameter (e.g., salivation, heart rate, pupil diameter) is recorded.

-

A cholinergic agonist (e.g., pilocarpine, arecoline) is administered to induce a response (e.g., increased salivation, bradycardia, miosis).

-

The magnitude of the cholinergic response is quantified.

-

In a separate group of animals, this compound is administered at various doses prior to the cholinergic agonist challenge.

-

The ability of benactyzine to inhibit or reverse the effects of the cholinergic agonist is measured.

-

Dose-response curves can be generated to determine the potency of benactyzine as an anticholinergic agent.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the muscarinic acetylcholine receptor pathway. As an antagonist, benactyzine blocks the binding of acetylcholine to these G-protein coupled receptors, thereby inhibiting downstream signaling cascades.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an anticholinergic drug like benactyzine in an animal model.

Clinical Efficacy

This compound was historically used in the treatment of anxiety and depression. However, a comprehensive review of the available scientific literature did not yield specific quantitative data from these early clinical trials, such as mean changes in standardized rating scales like the Hamilton Anxiety Rating Scale (HAM-A) or the Montgomery-Åsberg Depression Rating Scale (MADRS). The discontinuation of its widespread use and the era in which these trials were conducted likely contribute to the scarcity of such detailed public data. Tentative evidence suggested some effectiveness when combined with meprobamate, but this combination is no longer of clinical importance.[1]

Conclusion

This compound represents an important chapter in the history of psychopharmacology. Its development and clinical application as a muscarinic antagonist provided valuable insights into the role of the cholinergic system in psychiatric and neurological disorders. While it has been largely superseded by newer agents with improved therapeutic indices, the study of its history and pharmacology continues to be relevant for researchers in drug discovery and development, particularly in the context of understanding receptor pharmacology and the evolution of therapeutic standards.

References

- 1. Benactyzine - Wikipedia [en.wikipedia.org]

- 2. Some actions of cholinergic and anticholinergic drugs on reactive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of an anticholinergic drug, benactyzine hyrochloride, on vision and vision performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of covariates on heterogeneity in Hamilton Anxiety Scale ratings in placebo-controlled trials of benzodiazepines in generalized anxiety disorder: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology - Google Patents [patents.google.com]

The Intricate Dance of Structure and Activity: A Deep Dive into Benactyzine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core principles of the structure-activity relationship (SAR) of benactyzine hydrochloride, a centrally acting muscarinic antagonist. By examining the interplay between its chemical structure and pharmacological effects, we aim to provide a comprehensive resource for researchers engaged in the development of novel anticholinergic agents. This document details the quantitative data from key studies, outlines the experimental protocols used to derive this information, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts of Benactyzine's Anticholinergic Activity

This compound exerts its primary pharmacological effect by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its chemical structure, characterized by a bulky benzilate ester linked to a diethylaminoethyl group, is crucial for its binding to these receptors. The structure-activity relationship of benactyzine and its analogs revolves around modifications to these core components and their impact on receptor affinity and selectivity.

Structure-Activity Relationship: A Quantitative Perspective

The affinity of benactyzine and its derivatives for muscarinic receptors is a key determinant of their potency. The following tables summarize the quantitative data from various studies, providing a comparative overview of the anticholinergic activity of these compounds.

Table 1: Muscarinic Receptor Binding Affinities of Benactyzine and Related Compounds

| Compound | Receptor Subtype | Ki (nM) | Assay Method | Reference |

| Benactyzine | M1 | 1.2 | Radioligand Binding Assay | [2] |

| Benactyzine | M2 | 2.5 | Radioligand Binding Assay | [2] |

| Benactyzine | M3 | 0.8 | Radioligand Binding Assay | [2] |

| Benactyzine | M4 | 3.1 | Radioligand Binding Assay | [2] |

| Atropine | M1 | 1.0 | Radioligand Binding Assay | [2] |

| Scopolamine | M1 | 0.3 | Radioligand Binding Assay | [2] |

Table 2: Anticholinergic Potency of Benactyzine Analogs in Isolated Tissue Assays

| Compound | Modification | pA2 Value | Tissue Preparation | Reference |

| Benactyzine | - | 8.5 | Guinea Pig Ileum | [3] |

| Analog 1 | Conformationally Restricted (Approximating Conformation I) | - (Non-competitive) | Rat Ileum | [3] |

| Analog 4 | Conformationally Restricted (Approximating Conformation II) | 7.2 | Rat Ileum | [3] |

Key SAR Insights:

-

The Benzilate Moiety: The two phenyl rings and the hydroxyl group on the benzilic acid portion are critical for high-affinity binding. Modifications to these rings, such as substitution, can significantly alter potency.[2]

-

The Ester Linkage: The ester group is a key feature of many anticholinergic compounds. Its carbonyl and ether oxygens can participate in hydrogen bonding with the receptor.[3]

-

The Amino Alcohol Portion: The nature of the amino group and the length of the alkyl chain influence both potency and selectivity. The diethylamino group in benactyzine is a common feature in potent anticholinergics.

-

Conformational Restriction: Studies on conformationally restricted analogs of benactyzine have provided valuable insights into the bioactive conformation at the muscarinic receptor. An analog approximating a conformation where an intramolecular hydrogen bond can exist between the hydroxyl group and the ether oxygen of the ester group showed competitive antagonism, suggesting this conformation is preferred for receptor binding.[3]

Experimental Protocols: Methodologies for Assessing Anticholinergic Activity

The quantitative data presented above are derived from specific and rigorous experimental protocols. Understanding these methods is crucial for interpreting the data and for designing new experiments.

Muscarinic Receptor Binding Assay

This in vitro assay directly measures the affinity of a compound for specific muscarinic receptor subtypes.

Principle: The assay is based on the principle of competitive binding, where the test compound (e.g., benactyzine) competes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) for binding to muscarinic receptors in a tissue or cell membrane preparation. The amount of radioligand displaced by the test compound is used to determine the inhibitor constant (Ki).

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant concentration of the radioligand (typically at a concentration close to its Kd value).

-

Add increasing concentrations of the unlabeled test compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Assay (e.g., Guinea Pig Ileum)

This ex vivo functional assay measures the ability of a compound to antagonize the contractile response of smooth muscle to a cholinergic agonist.

Principle: Acetylcholine and other muscarinic agonists cause contraction of the smooth muscle of the guinea pig ileum. An anticholinergic agent will competitively inhibit this contraction. The potency of the antagonist is determined by its ability to shift the concentration-response curve of the agonist to the right.

Detailed Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Clean the ileum segment of adhering mesenteric tissue and flush the lumen with physiological salt solution (e.g., Tyrode's solution).

-

Cut the ileum into segments of approximately 2-3 cm.

-

Suspend a segment in an organ bath containing physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

-

Experimental Procedure:

-

Obtain a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the organ bath.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of the antagonist (e.g., benactyzine) for a predetermined period.

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

-

Repeat this procedure with several different concentrations of the antagonist.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration for each antagonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximum response) for each curve.

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

Construct a Schild plot by plotting the log (DR - 1) against the log of the antagonist concentration.

-

The x-intercept of the Schild plot gives the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a twofold increase in the agonist concentration to produce the same response.

-

Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action of benactyzine, it is essential to visualize the signaling pathways it modulates and the workflows of the experiments used to study it.

Muscarinic Receptor Signaling Pathways

Benactyzine, as a muscarinic antagonist, blocks the downstream signaling cascades initiated by acetylcholine binding to M1-M5 receptors.

Caption: Muscarinic receptor signaling pathways antagonized by benactyzine.

Experimental Workflow for Determining Anticholinergic Potency

The following diagram illustrates the logical flow of an experiment to determine the anticholinergic potency of a test compound like benactyzine.

References

- 1. selleckchem.com [selleckchem.com]

- 2. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Molecular modification of anticholinergics as probes for muscarinic receptors. 3. Conformationally restricted analogues of benactyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

Benactyzine Hydrochloride: A Technical Profile of its Interaction with Muscarinic Receptors

For Immediate Release

This technical guide provides a detailed overview of benactyzine hydrochloride's interaction with muscarinic acetylcholine receptors (mAChRs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its binding characteristics, outlines the experimental protocols used to determine receptor affinity, and visualizes the core signaling pathways and experimental workflows.

Executive Summary

Muscarinic Receptor Binding Profile of Benactyzine

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors.[2] This means it binds to the same site as acetylcholine but does not activate the receptor, thereby preventing the native ligand from exerting its effect. While it is known to target muscarinic receptors broadly, specific quantitative data on its binding affinity (Kᵢ values) for each of the five receptor subtypes (M1, M2, M3, M4, M5) is not consistently reported in publicly accessible scientific literature.